3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-4-1-5-13(17)14(12)15(20)19-8-11(9-19)21-10-3-2-6-18-7-10/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQIMMUCGANXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with azetidine in the presence of a base to form the intermediate 1-(2-chloro-6-fluorobenzoyl)azetidine. This intermediate is then reacted with 3-hydroxypyridine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring or azetidine moiety.
Scientific Research Applications
3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound could be used in the production of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine with structurally related pyridine and azetidine derivatives:
Key Observations
Ring Strain and Reactivity :
- The target compound’s azetidine ring introduces greater ring strain compared to pyrrolidine analogs (e.g., compounds from and ). This strain may enhance reactivity or improve binding to biological targets .
- In contrast, silyl-protected pyrrolidine derivatives (e.g., ) prioritize synthetic stability, as tert-butyldimethylsilyl (TBDMS) groups are commonly used to protect alcohols during multi-step synthesis.
Molecular Weight and Drug-Likeness :
- The target compound (324.7 g/mol) falls within the acceptable range for small-molecule drugs, whereas bulkier analogs (e.g., ) may face challenges in bioavailability.
Biological Applications :
- Azetidine-containing compounds in patents are explicitly linked to cancer therapeutics , suggesting the target compound could share similar mechanisms (e.g., kinase or enzyme inhibition).
- Fluorine and chlorine atoms in the target compound are common in FDA-approved drugs for improving lipophilicity and resistance to oxidative metabolism.
Biological Activity
3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 282.74 g/mol. The compound features a pyridine ring linked to an azetidine moiety and a chlorofluorobenzoyl group, which may contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The azetidine ring may facilitate binding to receptors or enzymes involved in various signaling pathways. Preliminary studies suggest that the compound may exhibit antitumor , antimicrobial , and anti-inflammatory properties.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor | Potential inhibition of tumor growth through modulation of cell signaling. |
| Antimicrobial | Activity against various bacterial strains, possibly via cell wall disruption. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes like COX-2. |
Case Studies and Research Findings
-
Antitumor Activity :
A study investigating the effects of similar compounds on cancer cell lines demonstrated that the introduction of chlorofluorobenzoyl groups can enhance cytotoxicity against specific tumor types. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development as anticancer agents . -
Antimicrobial Effects :
Research on related compounds has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a derivative exhibited MIC values comparable to standard antibiotics, suggesting that modifications to the benzoyl moiety can significantly enhance antimicrobial potency . -
Anti-inflammatory Properties :
Compounds with similar structures have been noted for their ability to inhibit COX enzymes, leading to reduced production of inflammatory mediators. In vitro studies indicated that certain derivatives could lower the expression levels of iNOS and COX-2 in activated macrophages, which are key players in inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at the chlorofluorobenzoyl position can lead to variations in biological activity. Electron-withdrawing groups generally enhance activity due to increased electron density at reactive sites on the target proteins .
Q & A
Q. What are the optimal synthetic routes for 3-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]oxy}pyridine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the azetidine ring via cyclization of a β-chloroamine precursor under basic conditions (e.g., triethylamine).
- Step 2 : Functionalization of the azetidine ring with 2-chloro-6-fluorobenzoyl chloride via nucleophilic acyl substitution.
- Step 3 : Coupling the azetidine intermediate to a pyridine derivative using Mitsunobu or SN2 conditions to introduce the ether linkage .
Key parameters include temperature control (0–25°C for acylation) and inert atmosphere to prevent hydrolysis of reactive intermediates.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- X-ray crystallography : For absolute configuration determination (employ SHELX programs for refinement ).
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridine C-O linkage at ~160 ppm in C NMR).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] with <5 ppm error).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer : Critical properties include:
- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) to determine optimal solvents for biological assays.
- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C suggests stability for storage).
- LogP : Estimate via shake-flask method or computational tools (e.g., ChemAxon) to predict membrane permeability .
Advanced Research Questions
Q. How does structural modification of the azetidine or pyridine moieties affect biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study :
- Variations : Replace the 2-chloro-6-fluorobenzoyl group with other acyl groups (e.g., 2,6-dichloro or unsubstituted benzoyl) and compare inhibitory potency.
- Assays : Use enzyme inhibition (e.g., kinase assays) or cell-based viability tests (e.g., IC determination in cancer lines).
- Data Analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Q. How can contradictory data in antimicrobial activity studies be resolved?
- Methodological Answer : Address discrepancies via:
- Orthogonal assays : Combine broth microdilution (MIC) with time-kill curves to distinguish static vs. cidal effects.
- Resistance profiling : Test against efflux pump-deficient bacterial strains to rule out transporter-mediated resistance.
- Structural analogs : Compare activity of derivatives (e.g., pyridine vs. benzene analogs) to identify critical pharmacophores .
Q. What computational strategies are suitable for modeling interactions with biological targets?
- Methodological Answer : Use molecular docking and dynamics simulations :
- Target selection : Prioritize proteins with conserved binding pockets (e.g., ATP-binding sites in kinases).
- Force fields : Apply AMBER or CHARMM for ligand-protein interactions; validate with experimental IC data.
- Free energy calculations : MM-PBSA/GBSA to estimate binding affinities and guide lead optimization .
Data Contradiction and Reproducibility
Q. How can crystallization conditions be optimized to resolve polymorphic inconsistencies?
- Methodological Answer : Employ high-throughput screening :
Q. What experimental controls are critical for reproducibility in catalytic applications?
- Methodological Answer : Include:
- Negative controls : Reactions without catalyst or with scrambled ligand configurations.
- Isotopic labeling : Use O-labeled pyridine to track ether bond formation kinetics.
- Batch consistency : Validate catalyst purity via elemental analysis (C, H, N ±0.4%) across synthetic batches .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
